4-(3-Methoxybenzyl)-1,4-diazepan-5-one

Description

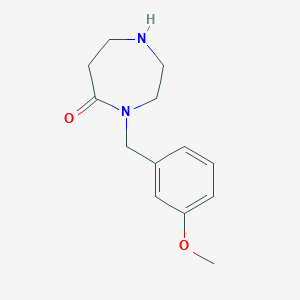

Structure

2D Structure

Properties

IUPAC Name |

4-[(3-methoxyphenyl)methyl]-1,4-diazepan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-17-12-4-2-3-11(9-12)10-15-8-7-14-6-5-13(15)16/h2-4,9,14H,5-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPPMZMQNUTVXQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2CCNCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxybenzyl)-1,4-diazepan-5-one typically involves the reaction of 3-methoxybenzylamine with a suitable diazepane precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures the consistent quality and scalability of the compound. Industrial production methods also focus on minimizing waste and improving the overall efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxybenzyl)-1,4-diazepan-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Substitution: The methoxybenzyl group can be substituted with other functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Biological Activities

Neuropharmacological Effects

Research indicates that 4-(3-Methoxybenzyl)-1,4-diazepan-5-one exhibits significant neuropharmacological activities. It has been studied for its potential anxiolytic and sedative properties, similar to other compounds within the diazepine class. The presence of the methoxy group may enhance its lipophilicity, potentially improving blood-brain barrier penetration and efficacy in central nervous system (CNS) applications .

Antimicrobial Properties

Benzodiazepines and their derivatives have been noted for their antimicrobial activities. Preliminary studies suggest that this compound may possess antibacterial properties, making it a candidate for further investigation in the development of new antimicrobial agents .

Synthesis and Characterization

A study focused on the synthesis of this compound highlighted the use of various reaction conditions to optimize yield and purity. The compound was characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), confirming its structure and functional groups .

Pharmacological Testing

In a pharmacological study, the anxiolytic effects of this compound were evaluated in animal models. The results indicated a reduction in anxiety-like behaviors, comparable to established anxiolytics. This suggests its potential as a therapeutic agent for anxiety disorders .

Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition of growth in several pathogenic bacteria, indicating its potential utility in treating infections .

Mechanism of Action

The mechanism of action of 4-(3-Methoxybenzyl)-1,4-diazepan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Benzyl-1,4-diazepan-5-one

4-Methyl-1,4-diazepan-5-one (CAS 172314-56-6)

- Molecular Formula : C₆H₁₂N₂O

- Molecular Weight : 128.17 g/mol

- Key Differences : A smaller methyl group at the 4-position.

- Applications : Used as a building block in synthesizing more complex derivatives. Its hydrochloride salt (CAS 5441-40-7) shows enhanced solubility for pharmaceutical formulations .

6-Methyl-2,7-diphenyl-1,4-diazepan-5-one

- Molecular Formula : C₁₈H₂₀N₂O

- Molecular Weight : 280.37 g/mol

- Key Differences : Contains methyl and phenyl groups at the 2- and 7-positions.

t-3-Ethyl-r-2,c-7-bis(4-methoxyphenyl)-1,4-diazepan-5-one

- Molecular Formula : C₂₀H₂₄N₂O₃

- Molecular Weight : 340.42 g/mol

- Key Differences : Ethyl and para-methoxyphenyl substituents introduce steric bulk and electronic effects.

- Structural Insight : Crystallographic studies reveal two independent molecules in the asymmetric unit, highlighting conformational flexibility critical for receptor binding .

Key Observations :

- Substituent Position : The meta -methoxy group in this compound provides distinct electronic effects compared to para -substituted analogs (e.g., t-3-Ethyl-r-2,c-7-bis(4-methoxyphenyl)-1,4-diazepan-5-one), influencing receptor binding and metabolic stability .

- Hydrogen Bonding : Methoxy and carbonyl groups enable robust hydrogen-bond networks, critical for crystallinity and biological activity .

Biological Activity

4-(3-Methoxybenzyl)-1,4-diazepan-5-one is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the diazepane class, characterized by a seven-membered heterocyclic structure containing two nitrogen atoms. Its unique structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Notably, it has been shown to inhibit cAMP-specific phosphodiesterase 4A and 4D, which are crucial in the regulation of cyclic AMP (cAMP) signaling pathways. This inhibition can lead to significant effects on cellular signaling and metabolism, particularly in inflammatory and neurodegenerative conditions.

Key Mechanisms:

- Inhibition of Phosphodiesterases: Reduces breakdown of cAMP, potentially enhancing its signaling pathways.

- Interaction with β-secretase (BACE): Implicated in the processing of amyloid precursor protein, relevant for Alzheimer's disease.

- Modulation of Glycogen Synthase Kinase 3β (GSK3β): Involved in various cellular processes including cell cycle regulation and apoptosis.

Biological Activity Overview

Research indicates that this compound exhibits several biological effects:

-

Neuroprotective Properties:

- The compound has shown potential in reducing amyloid beta (Aβ) formation and tau phosphorylation in neuronal cells, which are critical factors in Alzheimer's disease pathology.

-

Anti-inflammatory Effects:

- By modulating cAMP levels through phosphodiesterase inhibition, the compound may alleviate inflammation-related disorders.

- Anticancer Activity:

Table 1: Biological Targets and Effects of this compound

| Target Enzyme/Protein | Action | Biological Implications |

|---|---|---|

| PDE4A | Inhibition | Increased cAMP levels; potential anti-inflammatory effects |

| PDE4D | Inhibition | Similar to PDE4A; enhances cellular signaling |

| β-secretase (BACE) | Inhibition | Reduced Aβ formation; implications for Alzheimer's therapy |

| GSK3β | Modulation | Affects cell cycle and apoptosis; potential anticancer effects |

Table 2: Comparative Activity of Diazepane Derivatives

| Compound Name | IC50 (µM) | Cancer Cell Lines Tested |

|---|---|---|

| 4-(2-Methoxybenzyl)-1,4-diazepan-5-one | 15.6 | MCF-7 (breast cancer) |

| This compound | TBD | Ongoing studies |

| Other Diazepane Derivatives | Varies | Various cell lines |

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of compounds structurally related to this compound:

- Neurodegenerative Disorders: Research indicates that diazepane derivatives can modulate pathways involved in neurodegeneration. For instance, compounds that inhibit GSK3β have shown promise in preventing tau hyperphosphorylation and Aβ accumulation .

- Inflammatory Conditions: The inhibition of phosphodiesterases by similar compounds has been linked to reduced inflammation markers in vivo, suggesting that this compound could be explored further for its anti-inflammatory properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 4-(3-Methoxybenzyl)-1,4-diazepan-5-one?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. A typical route involves reacting 3-methoxybenzylamine with a diazepan-5-one precursor under reflux conditions. Solvents like dichloromethane or ethanol are used, often with catalysts (e.g., palladium on carbon). Precursor availability, such as 3-methoxybenzyl chloride, is critical . Optimization of reaction time (12–24 hours) and temperature (60–80°C) improves yield. Post-synthesis purification employs column chromatography or recrystallization .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. Data collection uses Cu-Kα radiation (λ = 1.54178 Å), and refinement is performed with SHELXL . Spectroscopic methods complement crystallography:

- NMR : H and C NMR confirm substituent positions (e.g., methoxy group at δ 3.8 ppm in H NMR).

- FT-IR : Peaks near 1680 cm indicate the carbonyl group in the diazepanone ring .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing side products?

- Methodological Answer : Yield optimization requires systematic parameter variation:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side products.

- Catalyst loading : Pd/C (5–10 wt%) balances efficiency and cost.

- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) reduces decomposition.

Quantitative analysis via HPLC or GC-MS identifies impurities, guiding iterative refinement .

Q. What in vitro models are suitable for evaluating the compound’s biological activity?

- Methodological Answer : Standardized assays include:

- Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify cell death.

- Enzyme inhibition : Fluorometric assays for β-secretase 1 activity (λex/λem = 320/405 nm).

- Cell proliferation : MTT or SRB assays in cancer cell lines (e.g., MCF-7).

Positive controls (e.g., Olaparib) validate experimental setups .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer : Discrepancies often arise from assay variability or structural analogs. Mitigation strategies include:

- Standardized protocols : Adhere to OECD guidelines for cytotoxicity testing.

- Structure-activity relationship (SAR) studies : Compare 3-methoxybenzyl derivatives with fluorobenzyl or chlorobenzyl analogs to isolate substituent effects .

- Dose-response curves : Use Hill slope analysis to confirm potency trends .

Q. What computational tools predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to β-secretase 1. Key steps:

- Protein preparation : Remove water molecules, add hydrogens, and assign charges (AMBER force field).

- Grid box placement : Focus on the catalytic dyad (Asp32, Asp228).

- Free energy calculations : MM-PBSA estimates binding affinity (ΔGbind).

Validation against crystallographic data (e.g., PDB: 1FKN) ensures accuracy .

Q. How do substituents on the benzyl group influence biological activity?

- Methodological Answer : Substituent effects are probed via SAR studies:

- Electron-withdrawing groups (e.g., -F, -Cl): Enhance enzyme inhibition but may reduce solubility.

- Methoxy vs. ethoxy : Methoxy improves blood-brain barrier penetration (logP ~2.5).

Comparative data for analogs (e.g., 4-(4-Fluorobenzyl)-1,4-diazepan-5-one) highlight trade-offs between potency and pharmacokinetics .

Q. What challenges arise in crystallographic analysis of this compound?

- Methodological Answer : Key challenges include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.